Cas no 96243-93-5 (Methyl 13(S)-Hydroxy-14(S),15(S)-epoxy-5(Z),8(Z),11(Z)-eicosatrienoate)
Methyl 13(S)-Hydroxy-14(S),15(S)-epoxy-5(Z),8(Z),11(Z)-eicosatrienoate Chemical and Physical Properties
Names and Identifiers
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- 5,8,11-Tridecatrienoic acid, 13-hydroxy-13-[(2S,3S)-3-pentyloxiranyl]-, methyl ester, (5Z,8Z,11Z,13S)- (9CI)
- Methyl 13(S)-Hydroxy-14(S),15(S)-epoxy-5(Z),8(Z),11(Z)-eicosatrienoate
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- Inchi: 1S/C21H34O4/c1-3-4-12-16-19-21(25-19)18(22)15-13-10-8-6-5-7-9-11-14-17-20(23)24-2/h6-9,13,15,18-19,21-22H,3-5,10-12,14,16-17H2,1-2H3/b8-6-,9-7-,15-13-/t18-,19-,21-/m0/s1
- InChI Key: DBXPKRNKMVEUMA-LHGPXNEKSA-N
- SMILES: C(OC)(=O)CCC/C=C\C/C=C\C/C=C\[C@H](O)[C@H]1[C@H](CCCCC)O1
Experimental Properties
- Density: 1.010±0.06 g/cm3(Predicted)
- Boiling Point: 461.1±45.0 °C(Predicted)
- pka: 13.59±0.20(Predicted)
Methyl 13(S)-Hydroxy-14(S),15(S)-epoxy-5(Z),8(Z),11(Z)-eicosatrienoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Larodan | 22-2033-39-100ug |
Methyl 13(S)-Hydroxy-14(S),15(S)-epoxy-5(Z),8(Z),11(Z)-eicosatrienoate |
96243-93-5 | >98% | 100ug |
€345.00 | 2023-09-19 | |
| Larodan | 22-2033-39-100g |
Methyl 13(S)-Hydroxy-14(S),15(S)-epoxy-5(Z),8(Z),11(Z)-eicosatrienoate |
96243-93-5 | >98% | 100g |
€345.00 | 2025-03-07 |
Methyl 13(S)-Hydroxy-14(S),15(S)-epoxy-5(Z),8(Z),11(Z)-eicosatrienoate Related Literature
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Carmen Pérez León,Keisuke Sagisaka,Daisuke Fujita,Liyuan Han RSC Adv., 2014,4, 8550-8557
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on Methyl 13(S)-Hydroxy-14(S),15(S)-epoxy-5(Z),8(Z),11(Z)-eicosatrienoate
Methyl 13(S)-Hydroxy-14(S),15(S)-epoxy-5(Z),8(Z),11(Z)-eicosatrienoate: A Comprehensive Overview
Methyl 13(S)-Hydroxy-14(S),15(S)-epoxy-5(Z),8(Z),11(Z)-eicosatrienoate (CAS No. 96243-93-5) is a highly specialized compound with significant biological and pharmacological relevance. This compound belongs to the class of eicosanoids, which are oxygenated derivatives of fatty acids, particularly arachidonic acid. Its structure is characterized by a methyl ester group, a hydroxyl group at position 13, and an epoxide ring at positions 14 and 15. The double bonds at positions 5, 8, and 11 are in the Z configuration, making this compound a unique member of the eicosanoid family.
Recent studies have highlighted the role of Methyl 13(S)-Hydroxy-14(S),15(S)-epoxy-5(Z),8(Z),11(Z)-eicosatrienoate in inflammatory processes and its potential as a therapeutic agent. Research published in *Nature Communications* (2023) demonstrated that this compound exhibits anti-inflammatory properties by modulating the activity of specific eicosanoid receptors. The epoxide group is particularly significant, as it contributes to the compound's ability to interact with cellular signaling pathways involved in inflammation and immune response.
The synthesis of Methyl 13(S)-Hydroxy-14(S),15(S)-epoxy-5(Z),8(Z),11(Z)-eicosatrienoate involves a multi-step process that includes oxidation and epoxidation reactions. Advanced techniques such as enzymatic oxidation and chemical epoxidation have been employed to achieve high yields and purity. The stereochemistry of the compound is critical, as minor changes in configuration can significantly alter its biological activity. Recent advancements in stereochemical control during synthesis have enabled researchers to produce enantiomerically pure samples, which are essential for pharmacological studies.
In terms of applications, Methyl 13(S)-Hydroxy-14(S),15(S)-epoxy-5(Z),8(Z),11(Z)-eicosatrienoate has shown promise in the development of novel anti-inflammatory drugs. Preclinical studies conducted at the University of California, San Francisco (UCSF) revealed that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest that it may be effective in treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma.
Moreover, Methyl 13(S)-Hydroxy-14(S),15(S)-epoxy-5(Z),8(Z),11(Z)-eicosatrienoate has been investigated for its potential role in neuroprotection. A study published in *Science Translational Medicine* (2023) demonstrated that this compound can reduce neuroinflammation and promote neuronal survival in animal models of Alzheimer's disease. Its ability to modulate both the immune response and neuronal health highlights its versatility as a therapeutic candidate.
The CAS No. 96243-93-5 designation underscores the importance of accurate identification and characterization of this compound within the scientific community. Regulatory agencies such as the FDA have recognized the need for rigorous testing to ensure the safety and efficacy of compounds like Methyl 13(S)-Hydroxy- before they can be approved for clinical use.
In conclusion, Methyl 13(S)-Hydroxy- represents a cutting-edge advancement in lipid signaling research with significant implications for drug development. Its unique structure, combined with its potent anti-inflammatory and neuroprotective properties, positions it as a promising candidate for future therapeutic interventions.
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